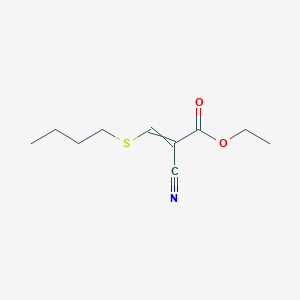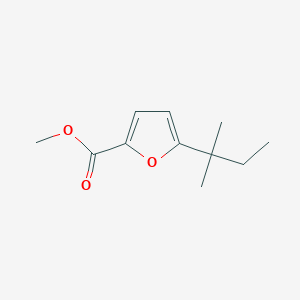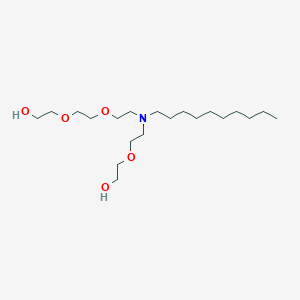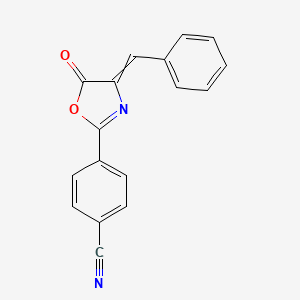
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes both cyclopropane and propenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate can be synthesized through the reaction of phenoxyacetic acid and allyl alcohol in the presence of benzene and an esterification catalyst such as cerium sulfate. The reaction involves azeotropic dehydration and reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions to maximize yield and purity. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propenyl groups, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or ethers.
Applications De Recherche Scientifique
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but lacks the cyclopropane ring.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Contains a disulfide bond instead of the ester linkage.
Allethrin: A pyrethroid insecticide with a similar cyclopropane structure but different functional groups
Uniqueness
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is unique due to its combination of cyclopropane and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90509-82-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
prop-2-enyl 2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-4-5-12-10(11)9-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
Clé InChI |
YVIFGTHXDVXARW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC1C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)



![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)



![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
